3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid
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Overview
Description
3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . This compound is characterized by the presence of a furan ring substituted with a methoxycarbonyl group and a methyl group, along with an acrylic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)-5-methyl-3-furoic acid: Similar structure but lacks the acrylic acid moiety.
Pinacol boronic esters: Used in similar synthetic applications but differ in their chemical structure and reactivity.
Uniqueness
3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid is unique due to its combination of a furan ring with an acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H10O5 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
YSASBCPSKJYHQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC |
Origin of Product |
United States |
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